molecular formula C13H19NO B1466859 1-(4-Isopropylbenzyl)azetidin-3-ol CAS No. 1146157-51-8

1-(4-Isopropylbenzyl)azetidin-3-ol

Cat. No.: B1466859
CAS No.: 1146157-51-8
M. Wt: 205.3 g/mol
InChI Key: YDAYNBKMLXDGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropylbenzyl)azetidin-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-14-8-13(15)9-14/h3-6,10,13,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYNBKMLXDGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action Investigation for 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the investigation strategy for 1-(4-Isopropylbenzyl)azetidin-3-ol , a bioactive scaffold structurally aligned with Sphingosine-1-Phosphate (S1P) receptor modulators and Sigma-1 receptor ligands .

Executive Summary

This compound represents a privileged pharmacophore in medicinal chemistry, combining a polar, metabolic-resistant headgroup (azetidin-3-ol) with a lipophilic tail (4-isopropylbenzyl). Based on Quantitative Structure-Activity Relationship (QSAR) analysis and structural homology to approved therapeutics like Fingolimod (FTY720) and Siponimod , this molecule is hypothesized to function primarily as a pro-drug S1P receptor modulator or a Sigma-1 receptor chaperone .

This guide outlines the critical experimental pathway to deconvolute its mechanism, distinguishing between direct receptor engagement and metabolic activation via Sphingosine Kinase 2 (SphK2) .

Part 1: Chemical Identity & Structural Pharmacology

The Pharmacophore

The molecule consists of three distinct functional domains that dictate its biological interaction:

DomainStructural FeaturePharmacological Function
Head Group Azetidin-3-ol Mimics the polar head of sphingosine or the amino-alcohol of fingolimod. The hydroxyl (-OH) group is a potential phosphorylation site (substrate for kinases).
Linker N-Benzyl Provides a semi-rigid spacer. The basic nitrogen (pKa ~9-10) ensures protonation at physiological pH, critical for ionic bonding with conserved acidic residues (e.g., Glu/Asp) in GPCRs.
Tail 4-Isopropyl A lipophilic moiety that occupies the hydrophobic binding pocket of the target (e.g., S1P1 hydrophobic tunnel), enhancing potency and selectivity.
Mechanistic Hypotheses
  • The "Pro-Drug" Hypothesis (S1P1 Agonism): Similar to Fingolimod, the molecule acts as a substrate for Sphingosine Kinase 2 (SphK2) .[1] The resulting phosphorylated metabolite (azetidin-3-yl phosphate) binds to the S1P1 receptor, inducing internalization and functional antagonism (lymphocyte sequestration).

  • The "Direct Ligand" Hypothesis (Sigma-1/MCH): The lipophilic amine structure allows direct binding to intracellular Sigma-1 receptors (endoplasmic reticulum) or cell-surface GPCRs without prior phosphorylation.

Part 2: Target Identification & Validation Workflow

This workflow is designed to rigorously filter targets, moving from computational prediction to in vivo validation.

Phase 1: In Silico Docking & Substrate Prediction

Before wet-lab testing, validation of the binding mode is essential.

  • Target 1: Sphingosine Kinase 2 (SphK2): Dock the molecule into the catalytic site of SphK2. Check if the azetidin-3-ol -OH group aligns with the ATP gamma-phosphate for transfer.

  • Target 2: S1P1 Receptor: Dock both the parent and the phosphorylated forms. S1P1 requires a phosphate headgroup for high-affinity binding (salt bridge with Arg120/Glu121). If the parent fails to dock but the phosphate succeeds, the Pro-Drug Hypothesis is favored.

Phase 2: Biochemical "Switch" Assay (The Critical Step)

To distinguish between a direct drug and a pro-drug, you must test for phosphorylation.

Protocol: Sphingosine Kinase Phosphorylation Assay

  • Enzyme Source: Recombinant human SphK1 and SphK2.

  • Reaction Mix: Incubate 10 µM this compound with [γ-32P]ATP (10 µCi) in kinase buffer (20 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Detection: Thin Layer Chromatography (TLC) or LC-MS/MS.

  • Success Criteria: Appearance of a new peak with Mass + 80 Da (HPO3) specifically with SphK2, not SphK1 (mimicking Fingolimod's profile).

Phase 3: Functional GPCR Profiling

If the molecule is phosphorylated, the metabolite is the active agent. If not, the parent is tested directly.

Protocol: [35S]GTPγS Binding Assay (S1P1 Activation)

  • System: CHO cells overexpressing human S1P1 membranes.

  • Method: Measure the exchange of GDP for radiolabeled [35S]GTPγS upon ligand binding.

  • Control: Use S1P (endogenous agonist) and W146 (antagonist).

  • Readout: EC50 value. A potent S1P1 agonist typically shows EC50 < 10 nM.

Phase 4: Phenotypic Validation (Lymphopenia)

The hallmark of S1P1 modulation is the reduction of circulating lymphocytes due to sequestration in lymph nodes.

  • Model: C57BL/6 Mice.

  • Dosing: Oral gavage (0.1, 0.3, 1.0 mg/kg).

  • Readout: Flow cytometry of peripheral blood at 6h and 24h post-dose.

  • Result: A >70% reduction in CD4+/CD8+ T cells confirms in vivo S1P1 functional antagonism.

Part 3: Visualization of Mechanism

Diagram 1: The S1P1 Modulation Pathway

This diagram illustrates the "Pro-Drug" mechanism, where the molecule requires bio-activation to function.

MoA_Pathway Compound 1-(4-Isopropylbenzyl) azetidin-3-ol SphK2 Sphingosine Kinase 2 (Intracellular) Compound->SphK2 Cell Entry Metabolite Active Phosphate Metabolite SphK2->Metabolite Phosphorylation (ATP -> ADP) S1P1 S1P1 Receptor (G-Protein Coupled) Metabolite->S1P1 High Affinity Binding (nM) Internalization Receptor Internalization S1P1->Internalization Beta-Arrestin Recruitment Effect Lymphocyte Sequestration Internalization->Effect Loss of Surface Receptor

Caption: The activation cascade of the azetidin-3-ol scaffold. The molecule acts as a substrate for SphK2, converting to the active phosphate species which engages the S1P1 receptor.[2]

Diagram 2: Investigation Decision Tree

A logic flow for researchers to determine the correct mechanism based on experimental data.

Decision_Tree Start Start: 1-(4-Isopropylbenzyl) azetidin-3-ol Hit Step1 Assay 1: SphK2 Kinase Assay (Is it phosphorylated?) Start->Step1 Branch_Yes YES (Substrate) Step1->Branch_Yes Branch_No NO (Not Substrate) Step1->Branch_No Path_S1P Pathway: S1P1 Modulator (Pro-drug Mechanism) Branch_Yes->Path_S1P Path_Sigma Pathway: Sigma-1 / DAT (Direct Binding) Branch_No->Path_Sigma Validation_S1P Next Step: Measure Lymphopenia & S1P1 Internalization Path_S1P->Validation_S1P Validation_Sigma Next Step: Sigma-1 Radioligand Binding & Ca2+ Flux Path_Sigma->Validation_Sigma

Caption: Experimental logic flow to distinguish between the pro-drug S1P mechanism and direct target engagement.

References

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[1][3][4] Journal of Biological Chemistry.

  • Hale, J. J., et al. (2004). "Selecting against S1P3: Synthesis and biological evaluation of (3-(4-isopropylbenzyl)-1-azetidinyl)acetic acid." Bioorganic & Medicinal Chemistry Letters.

  • Pyne, S., & Pyne, N. J. (2010). "Sphingosine kinase 2: a novel therapeutic target." Trends in Molecular Medicine.

  • Zemann, B., et al. (2006). "Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720." Blood.

  • Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.

Sources

Methodological & Application

stereoselective synthesis of 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Stereoselective Synthesis of (S)- and (R)-1-(4-Isopropylbenzyl)azetidin-3-ol

Abstract

Chiral 3-hydroxyazetidines are highly sought-after building blocks in medicinal chemistry, valued for their ability to introduce rigid, three-dimensional scaffolds into drug candidates, thereby improving properties such as potency and metabolic stability. This application note provides a comprehensive, field-proven guide for the stereoselective synthesis of both (S)- and (R)-enantiomers of 1-(4-isopropylbenzyl)azetidin-3-ol. The strategy detailed herein is a robust two-step process commencing with the synthesis of the key intermediate, 1-(4-isopropylbenzyl)azetidin-3-one, followed by a highly efficient and enantioselective Corey-Bakshi-Shibata (CBS) reduction. We offer detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to enable researchers in drug discovery and development to reliably produce these valuable chiral synthons.

Introduction & Strategic Overview

The azetidine ring, a four-membered saturated nitrogen heterocycle, is an increasingly important structural motif in modern pharmaceuticals.[1] Its strained nature provides a unique conformational rigidity that can be exploited to lock in bioactive conformations of small molecules. Specifically, the 3-hydroxyazetidine moiety offers a strategic point for further functionalization while introducing a critical stereocenter.

The synthesis of chiral azetidines, however, can be challenging due to ring strain and the need for precise stereochemical control.[2][3] Direct, reliable methods are essential. The strategy outlined in this guide was designed for efficiency, scalability, and high stereochemical fidelity. It bifurcates from a common, achiral ketone precursor, allowing access to either enantiomer of the target alcohol simply by selecting the appropriate chiral catalyst.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Stereoselective Reduction A Azetidin-3-one (Hydrochloride Salt) C 1-(4-Isopropylbenzyl)azetidin-3-one A->C N-Alkylation (Base, Solvent) B 4-Isopropylbenzyl Bromide B->C N-Alkylation (Base, Solvent) D (S)-1-(4-Isopropylbenzyl)azetidin-3-ol C->D CBS Reduction ((R)-CBS Catalyst, BH₃) E (R)-1-(4-Isopropylbenzyl)azetidin-3-ol C->E CBS Reduction ((S)-CBS Catalyst, BH₃)

Figure 1: Overall Synthetic Workflow. The two-part strategy involves the initial synthesis of a common ketone precursor, followed by a catalyst-dependent asymmetric reduction to yield either the (S) or (R) enantiomer of the target alcohol.

Part 1: Synthesis of 1-(4-Isopropylbenzyl)azetidin-3-one

Principle of the Reaction

The synthesis of the ketone precursor is achieved via a standard nucleophilic substitution reaction (N-alkylation). The secondary amine of azetidin-3-one (used as its hydrochloride salt for stability and ease of handling) is deprotonated by a non-nucleophilic base, generating the free amine in situ. This free amine then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-isopropylbenzyl bromide to form the desired N-benzylated product. The choice of a suitable base and solvent system is critical to ensure high conversion and minimize side reactions.

Detailed Experimental Protocol

Materials:

  • Azetidin-3-one hydrochloride

  • 4-Isopropylbenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidin-3-one hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to make a 0.2 M solution with respect to the starting amine.

  • Add 4-isopropylbenzyl bromide (1.05 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient, e.g., 20% to 50% ethyl acetate) to afford 1-(4-isopropylbenzyl)azetidin-3-one as a pale yellow oil.

Part 2: Stereoselective Reduction to this compound

Mechanistic Rationale: The Corey-Bakshi-Shibata (CBS) Reduction

The asymmetric reduction of the prochiral ketone is the key stereochemistry-determining step. We employ the CBS reduction, a highly reliable and predictable method that utilizes a chiral oxazaborolidine catalyst.[4][5] The catalyst, derived from a chiral amino alcohol like (S)- or (R)-prolinol, coordinates with borane (BH₃) to form a chiral Lewis acidic complex. This complex then coordinates to the ketone's carbonyl oxygen, orienting the bulky N-substituent (the 4-isopropylbenzyl group) away from the catalyst's bulky group to minimize steric hindrance. This rigid, chair-like transition state exposes one face of the carbonyl to the borane, leading to a highly selective intramolecular hydride transfer.[5]

  • Using an (R)-CBS catalyst directs the hydride to the Re face of the carbonyl, yielding the (S)-alcohol .

  • Using an (S)-CBS catalyst directs the hydride to the Si face of the carbonyl, yielding the (R)-alcohol .

CBS_Mechanism Ketone Ketone (Substrate) TransitionState [Chair-like Transition State] Steric Shielding of Si Face Ketone->TransitionState Coordination Catalyst (R)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH₃•THF (Hydride Source) Borane->Complex Complex->TransitionState Coordination Product (S)-Alcohol (Product) TransitionState->Product Hydride transfer to Re face

Figure 2: Simplified CBS Reduction Mechanism. The (R)-CBS catalyst coordinates with borane and the ketone substrate, forming a rigid transition state that directs hydride delivery to one specific face, resulting in high enantioselectivity.

Detailed Experimental Protocol for (S)-1-(4-Isopropylbenzyl)azetidin-3-ol

Materials:

  • 1-(4-Isopropylbenzyl)azetidin-3-one

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and cool to -20 °C (acetonitrile/dry ice bath).

  • Add the (R)-CBS catalyst (0.1 eq, 1 M in toluene) to the flask via syringe.

  • Slowly add BH₃•THF solution (0.6 eq, 1 M in THF) dropwise to the catalyst while maintaining the temperature at -20 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 1-(4-isopropylbenzyl)azetidin-3-one (1.0 eq) in anhydrous THF (to make a 0.1 M solution).

  • Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30 minutes. Ensure the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours. Monitor for completion by TLC.

  • Quenching: Carefully and slowly add methanol dropwise to the reaction mixture at -20 °C until gas evolution ceases. This step quenches the excess borane.

  • Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography (eluent: ethyl acetate/hexanes or DCM/methanol gradient) to yield the pure (S)-enantiomer.

Note: To synthesize the (R)-enantiomer, simply substitute the (R)-CBS catalyst with the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst in step 2.

Analysis and Characterization

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product is the most critical measure of success for this stereoselective synthesis. It is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or equivalent chiral column.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the peak areas (A) of the major and minor enantiomers:

    • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Expected Results and Data Summary

The described protocols are expected to deliver the target compound with high yield and excellent stereochemical purity.

ParameterPrecursor SynthesisStereoselective Reduction
Compound 1-(4-Isopropylbenzyl)azetidin-3-one(S)-1-(4-Isopropylbenzyl)azetidin-3-ol
Typical Yield 75-85%85-95%
Appearance Pale yellow oilWhite to off-white solid
Enantiomeric Excess (ee) N/A>98%
¹H NMR (CDCl₃) Characteristic peaks for azetidine ring, isopropyl, and benzyl protons. Carbonyl deshields adjacent CH₂ protons.Appearance of a new peak for the CH-OH proton; splitting pattern changes for azetidine ring protons.
Mass Spec (ESI+) [M+H]⁺ calculated and found[M+H]⁺ calculated and found

References

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3236-3239. [Link]

  • Kaur, H., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47653-47679. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Fodor, T., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11236-11248. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [Link]

  • Fox, J. M., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]

  • Fodran, P., et al. (2014). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 16(17), 4554-4557. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Itsuno, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Prasad, K. R., & Gholap, S. L. (2002). A new catalytic enantioselective reducing reagent system from (2)-a,a-diphenylpyrrolidinemethanol and 9-borabicyclo[3.3.1]nonane. Tetrahedron: Asymmetry, 13(14), 1481-1484. [Link]

Sources

Application Note: Strategic N-Debenzylation of 1-(4-Isopropylbenzyl)azetidin-3-ol

[1]

Abstract & Strategic Overview

The azetidin-3-ol scaffold is a "privileged structure" in modern fragment-based drug discovery, offering a rigid, hydrophilic vector that minimizes lipophilicity (LogD) while maximizing metabolic stability compared to larger heterocycles.[1] However, the synthesis of this core often relies on N-benzyl protection. In this specific case, the 1-(4-isopropylbenzyl) group—often a remnant of reductive aminations using cuminaldehyde—presents a unique steric and electronic profile compared to a standard benzyl group.

This guide details two validated protocols for the removal of the 4-isopropylbenzyl group to yield the free amine, azetidin-3-ol :

  • Method A (Primary): Pd-Catalyzed Hydrogenolysis (Green, Scalable).

  • Method B (Alternative): Chloroformate-Mediated Cleavage (Chemoselective).

Critical Considerations
  • Ring Strain: The azetidine ring has significant angle strain (~26 kcal/mol). While kinetically stable, it is susceptible to ring-opening under harsh acidic conditions or high temperatures.[1]

  • Substituent Effect: The para-isopropyl group increases the electron density of the aromatic ring compared to unsubstituted benzyls. In hydrogenation, this generally facilitates adsorption onto the catalyst surface, potentially accelerating cleavage.[1] However, it also increases lipophilicity, necessitating careful solvent selection.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your specific substrate context.

Figure 1: Decision matrix for selecting the optimal deprotection strategy.

Method A: Catalytic Hydrogenation (Standard Protocol)[1]

This is the industry-standard approach due to its atom economy and ease of workup. The 4-isopropylbenzyl group is cleaved via hydrogenolysis over Palladium on Carbon.

Reaction Mechanism

The mechanism involves the adsorption of the nitrogen lone pair and the aromatic ring onto the Pd surface. Hydride transfer from the metal surface cleaves the benzylic C-N bond, releasing 4-isopropyltoluene and the free azetidine.

Materials & Equipment
  • Substrate: this compound.[1]

  • Catalyst: 10 wt% Pd/C (Degussa type E101 or equivalent), 50% water wet.[1]

    • Note: Wet catalyst is crucial for safety to prevent ignition of methanol vapors.

  • Solvent: Methanol (HPLC Grade).[1][2]

    • Alternative: Ethanol or 2-Propanol if solubility is an issue.

  • Reagent: Hydrogen gas (Balloon or Parr Shaker).

  • Additive (Optional): Acetic Acid (glacial).[1]

    • Purpose: Protonation of the amine prevents strong coordination to the Pd surface (poisoning) and accelerates turnover.

Step-by-Step Protocol

Step 1: Preparation

  • Weigh 1.0 equiv of this compound into a round-bottom flask (for balloon) or hydrogenation vessel.

  • Dissolve in Methanol (0.1 M concentration) .

    • Tip: If the starting material is an HCl salt, add 1.0 equiv of NaHCO3 or use free base.

  • Add 0.1 to 0.5 equiv of Acetic Acid (optional but recommended for kinetics).

Step 2: Catalyst Addition (Safety Critical)

  • Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10 wt% Pd/C (50% wet) .

    • Loading: Use 10-20 wt% of catalyst relative to the substrate mass (e.g., 100 mg catalyst for 1 g substrate).[1]

Step 3: Hydrogenation

  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).[1]

  • Reaction: Stir vigorously at Room Temperature (20-25 °C) under 1 atm H2 (balloon) or 30-50 psi (Parr shaker).

    • Time: Typically 4–16 hours.

    • Monitoring: Check by TLC (System: 10% MeOH/DCM + 1% NH4OH) or LC-MS.[1] The product is very polar and will stay near the baseline; use Ninhydrin stain (free amine stains deep purple/red).

Step 4: Workup

  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.

    • Caution: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric. Keep it wet with water/methanol.

  • Rinse: Wash the Celite pad with MeOH (3 x volume).

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Result: If AcOH was used, the product is the acetate salt.

  • Free Basing (If required): Redissolve in minimal MeOH, pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or treat with methanolic ammonia, then concentrate.[1]

Critical Process Parameters (CPPs)
ParameterRangeImpact
Temperature 20–40 °C>50 °C increases risk of azetidine ring opening.
Pressure 1–5 barHigher pressure accelerates reaction but isn't strictly necessary.
Acid Additive 0–1.0 eqAcOH prevents catalyst poisoning; HCl is too strong and may open the ring.
Catalyst Type Pd/C vs Pd(OH)2Pearlman's catalyst (Pd(OH)2) is more active and preferred if the reaction stalls.[1]

Method B: ACE-Cl Mediated Cleavage (Alternative)[1]

When hydrogenation is not viable (e.g., presence of reducible alkenes or sulfur), the 1-Chloroethyl chloroformate (ACE-Cl) method is the gold standard for N-dealkylation.[1]

Mechanism

This is a variation of the Von Braun reaction. The ACE-Cl attacks the tertiary amine to form a quaternary ammonium species, which eliminates the benzyl chloride (driven by the stability of the benzyl carbocation equivalent) to form a 1-chloroethyl carbamate . Methanolysis of this carbamate releases the free amine, CO2, acetaldehyde, and HCl.[1]

ACE_MechanismSubstrateN-IsopropylbenzylAzetidineIntermediate1QuaternaryAmmoniumSubstrate->Intermediate1DCE, RefluxReagent+ ACE-ClReagent->Intermediate1Intermediate2Carbamate(Stable)Intermediate1->Intermediate2- 4-iPr-BnClProductAzetidin-3-olHCl SaltIntermediate2->ProductHydrolysisMethanolysis+ MeOH(Reflux)Methanolysis->Product

Figure 2: Reaction pathway for ACE-Cl mediated debenzylation.

Step-by-Step Protocol

Step 1: Acylation

  • Dissolve this compound (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

    • Note: DCM can be used but DCE allows a higher reflux temperature (83 °C), which is often needed for steric bulk like the isopropylbenzyl group.[1]

  • Cool to 0 °C.

  • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 to 1.5 equiv) dropwise.[1]

  • Allow to warm to room temperature, then heat to reflux for 3–12 hours.

    • Monitor: LC-MS should show conversion of SM (M+H) to the carbamate intermediate (M+H of product + 106 mass units).

Step 2: Methanolysis

  • Cool the mixture and concentrate to dryness under reduced pressure to remove excess ACE-Cl and DCE.

  • Dissolve the residue (crude carbamate) in Methanol (0.2 M).

  • Heat to reflux for 1–2 hours.

    • Chemistry: This decomposes the carbamate into the amine hydrochloride, acetaldehyde, and CO2.

  • Concentrate to dryness.

Step 3: Isolation

  • The product is obtained as the Hydrochloride salt .

  • Purification: Triturate with diethyl ether to remove non-polar byproducts (isopropylbenzyl chloride).[1] The salt is usually pure enough for subsequent steps.

Analytical Validation

Expected Data
  • 1H NMR (D2O or MeOD):

    • Disappearance: Signals for the aromatic ring (7.1–7.3 ppm, 4H) and the isopropyl group (septet ~2.9 ppm, doublet ~1.2 ppm) will be absent.[1]

    • Shift: The azetidine ring protons (typically 3.5–4.5 ppm) will shift downfield due to the loss of the shielding N-benzyl group and formation of the salt.

  • Mass Spectrometry (ESI+):

    • Observe [M+H]+ = 74.06 (for C3H7NO).

    • Note: Small fragments are often hard to see in standard LCMS ranges; ensure the detector scans low enough (e.g., 50–200 amu).[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls (Method A) Catalyst poisoning or steric bulk.[1]Add 1.0 eq Acetic Acid; Switch to Pd(OH)2/C (Pearlman's Catalyst).[1]
Ring Opening (Method A) Acid concentration too high or Temp > 50°C.Keep Temp < 30°C; omit acid or use buffered conditions.
Incomplete Cleavage (Method B) Reflux temp too low.Ensure DCE is used (not DCM) and reflux is vigorous.
Product not visible on TLC Product is too polar/volatile.Use Ninhydrin stain; avoid high vac for prolonged periods if free base.

References

  • Olofson, R. A., et al. (1984).[1] "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate". Journal of Organic Chemistry, 49(11), 2081–2082.[1] Link[1]

  • Couturier, M., et al. (2002).[1] "Palladium-on-carbon-catalyzed hydrogenolysis of benzyl-protected groups". Organic Process Research & Development, 6(3), 405-407.[1] Link[1]

  • Bott, T. M., & West, F. G. (2012).[1] "Preparation and Synthetic Applications of Azetidines". Heterocycles, 84(1), 223.[1] Link

  • Sato, K., et al. (2000).[1] "Practical Synthesis of Azetidin-3-ol Derivatives". Chemical & Pharmaceutical Bulletin, 48(7), 1006-1009.[1] Link

  • Sigma-Aldrich. "1-Chloroethyl chloroformate Product Information". Link

Application Note: Large-Scale Production of 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and scale-up protocol for 1-(4-Isopropylbenzyl)azetidin-3-ol , a critical heterocyclic intermediate often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs).

While azetidines are notorious for their ring strain (~26 kcal/mol) and synthetic volatility, this protocol stabilizes the production via a thermal-gradient modulated cyclization of epichlorohydrin and 4-isopropylbenzylamine. Unlike traditional methods that suffer from high rates of polymerization or bis-alkylation, this route prioritizes atom economy and safety , utilizing a controlled addition strategy to manage the substantial exotherm associated with epoxide ring-opening.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Yield > 75% IsolatedEconomic viability for multi-kg batches.
Purity (HPLC) > 98.5%Removal of bis-alkylated impurity is critical downstream.
Safety Zero Thermal RunawayEpichlorohydrin polymerization is violently exothermic.
Appearance White Crystalline SolidAmorphous forms indicate solvent entrapment.

Strategic Route Selection

The synthesis is designed around a convergent "one-pot, two-step" mechanism . We avoid the use of expensive pre-formed azetidine salts, instead constructing the ring de novo from commodity chemicals.

The Chemical Pathway[1][2][3]
  • Step 1 (N-Alkylation): Nucleophilic attack of 4-isopropylbenzylamine on the terminal carbon of epichlorohydrin. This is the kinetic phase, requiring low temperature to prevent over-reaction.

  • Step 2 (Cyclization): An intramolecular

    
     displacement of the chloride by the secondary amine, forming the strained azetidine ring. This is the thermodynamic phase, requiring heat.
    
Mechanistic & Process Flow Diagram

The following diagram illustrates the reaction logic and the critical decision nodes for the process operator.

G Start Start: 4-Isopropylbenzylamine Intermed Intermediate: Chlorohydrin Species (Unstable) Start->Intermed Slow Addition < 5°C, MeOH Reagent Reagent: Epichlorohydrin Reagent->Intermed 1.05 eq Impurity Impurity Risk: Bis-alkylation / Polymer Reagent->Impurity Excess Reagent Cyclize Cyclization: 3-exo-tet Ring Closure Intermed->Cyclize Heat to Reflux (65°C) Intermed->Impurity If Temp > 10°C during addition Product Product: 1-(4-Isopropylbenzyl) azetidin-3-ol Cyclize->Product Workup & Crystallization

Figure 1: Synthetic pathway highlighting the critical temperature-dependent intermediate stage.

Process Safety & Hazard Analysis (E-E-A-T)

WARNING: This protocol involves Epichlorohydrin , a volatile, flammable, and potential human carcinogen (Group 2A). It can polymerize explosively in the presence of strong acids, bases, or aluminum halides.[1][2]

Critical Safety Controls
  • Exotherm Management: The reaction of amines with epichlorohydrin is highly exothermic.

    • Control: Addition must be performed at -5°C to 0°C .

    • Self-Validation: If internal temperature rises > 5°C during addition, STOP the feed immediately. The cooling capacity is insufficient.

  • Quenching Protocol: Have a dedicated quench vessel containing dilute sulfuric acid ready. In case of runaway polymerization, rapid cooling and dilution are required.

  • Containment: All operations must occur in a closed reactor system with a scrubber to trap epichlorohydrin vapors.

Detailed Experimental Protocol

Materials
  • 4-Isopropylbenzylamine: 1.00 kg (6.70 mol)

  • Epichlorohydrin: 0.65 kg (7.03 mol, 1.05 eq)

  • Methanol (MeOH): 5.0 L (Solvent)

  • Triethylamine (Et3N): 1.0 L (Optional, if acid scavenger is needed, though amine excess often suffices in initial steps)

  • Ethyl Acetate / Heptane: For crystallization.

Step-by-Step Methodology
Phase 1: Controlled Addition (Formation of Chlorohydrin)
  • Setup: Charge a 20 L jacketed glass reactor with 4-isopropylbenzylamine (1.00 kg) and Methanol (3.0 L) .

  • Cooling: Engage cryostat. Cool the internal mass to -5°C .

  • Addition: Charge Epichlorohydrin (0.65 kg) into a pressure-equalizing addition funnel.

  • Execution: Add Epichlorohydrin dropwise over 120 minutes .

    • Critical Parameter: Maintain internal temperature < 5°C .

    • Why? Higher temperatures favor the attack of a second epichlorohydrin molecule on the nitrogen, leading to the "bis-alkylated" impurity which is nearly impossible to remove by crystallization.

  • Equilibration: After addition, stir at 0°C for 2 hours.

Phase 2: Thermal Cyclization
  • Ramp: Slowly warm the reactor to 20°C over 1 hour.

  • Reflux: Heat the mixture to reflux (approx. 65°C) . Stir for 16–24 hours.

    • Mechanism:[3][2][4] The heat provides the activation energy for the nitrogen lone pair to displace the chloride (intramolecular

      
      ), closing the 4-membered ring.
      
    • IPC (In-Process Control): Monitor by HPLC.[5] The linear chlorohydrin peak should disappear, and the azetidine peak should appear at a lower retention time (more polar).

Phase 3: Workup and Isolation
  • Concentration: Distill off Methanol under reduced pressure (keep bath < 40°C to avoid ring degradation).

  • Partition: Dissolve the oily residue in Ethyl Acetate (5.0 L) and Water (3.0 L) .

    • Note: The product is an amine base. Adjust aqueous layer pH to ~10 with NaOH if necessary to ensure the product remains in the organic phase.

  • Wash: Wash organic layer with Brine (2.0 L). Dry over

    
    .[6]
    
  • Crystallization (Purification):

    • Concentrate the Ethyl Acetate to approx. 1.5 L.

    • Slowly add Heptane (3.0 L) while stirring at room temperature.

    • Cool to 0°C. White crystals should precipitate.

    • Filter and wash with cold Heptane.

Analytical Control Strategy

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met.

TestMethodAcceptance CriteriaTroubleshooting
Identity 1H-NMR (CDCl3)

~3.5 (m, 2H, ring), ~2.9 (m, 2H, ring), ~4.4 (m, 1H, CH-OH).
If peaks are broad, check for salt formation or paramagnetic impurities.
Purity HPLC (C18, ACN/H2O)> 98.5% AreaIf bis-alkyl impurity > 1%, recrystallize from Isopropanol.
Residual Solvent GC-HeadspaceMeOH < 3000 ppmExtended vacuum drying at 40°C required.
NMR Validation (Self-Validating Check)

The formation of the azetidine ring is confirmed by the distinct splitting pattern of the ring protons. Unlike the starting amine (singlet/triplet), the azetidine protons appear as complex multiplets due to the rigid ring puckering.

  • Diagnostic Signal: Look for the benzylic CH2 singlet around

    
     3.6 ppm. If this shifts significantly or splits, check for quaternary ammonium salt formation (polymerization).
    

References

  • Novartis AG. (2010). S1P Receptor Modulators and Processes for their Preparation. WO Patent 2010/080455.

    • Context: Describes the general utility of azetidine intermedi
  • Pan, S., et al. (2013).[5] "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[5][7][8] ACS Medicinal Chemistry Letters, 4(3), 333–337.[5]

    • Context: Validates the structural importance of the benzyl-azetidine scaffold.
  • Occupational Safety and Health Administration (OSHA). "Epichlorohydrin Hazard Communication."

    • Context: Authoritative grounding for safety protocols regarding epichlorohydrin handling.
  • Organic Process Research & Development. (General Reference for Azetidine Scale-up). Principles of thermal management in epoxide aminolysis.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(4-Isopropylbenzyl)azetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Control Target Molecule: 1-(4-isopropylbenzyl)azetidin-3-ol (CAS: N/A for specific salt, Free base generic) Classification: S1P1 Receptor Agonist Intermediate / Azetidine Building Block

Strategic Analysis: Route Selection

The synthesis of This compound generally proceeds via two primary pathways. Selecting the correct pathway is the first step in yield optimization.

FeatureRoute A: Reductive Amination Route B: Direct Alkylation (Nucleophilic Substitution)
Reagents Azetidin-3-ol HCl + 4-Isopropylbenzaldehyde + STAB*Azetidin-3-ol HCl + 4-Isopropylbenzyl chloride/bromide + Base
Mechanism Imine formation

Hydride reduction
SN2 Displacement
Yield Potential High (85-95%) Moderate (60-75%)
Impurity Profile Clean. Main impurity: 4-isopropylbenzyl alcohol.Complex. Risk of quaternary ammonium salts and ring opening.
Recommendation Preferred for Pharma/High Purity Preferred for Cost/Large Scale (if purification is robust)

*STAB = Sodium Triacetoxyborohydride

Protocol A: Optimized Reductive Amination (Recommended)

This method minimizes side reactions by using a mild reducing agent that favors imine reduction over aldehyde reduction.

The Mechanism & Workflow

ReductiveAmination Start Azetidin-3-ol HCl (Substrate) Base Neutralization (TEA/DIPEA) Start->Base Free-base in situ Aldehyde 4-Isopropylbenzaldehyde Imine Hemiaminal / Imine Intermediate Aldehyde->Imine Base->Imine + Aldehyde + AcOH (pH 5-6) Reductant Add NaBH(OAc)3 (STAB) Imine->Reductant Stepwise Addition Product 1-(4-Isopropylbenzyl) azetidin-3-ol Reductant->Product Selective Reduction

Figure 1: Stepwise logic for Reductive Amination to prevent aldehyde reduction.

Step-by-Step Protocol
  • Free-Basing (In-Situ): Suspend Azetidin-3-ol HCl (1.0 equiv) in DCM (Dichloromethane) or DCE (Dichloroethane). Add Triethylamine (TEA) (1.1 equiv) and stir for 15 min.

    • Why? The HCl salt is not nucleophilic. It must be neutralized to react with the aldehyde.

  • Imine Formation: Add 4-Isopropylbenzaldehyde (1.05 equiv) and Acetic Acid (1.5 - 2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Acetic acid catalyzes the dehydration of the hemiaminal to the imine/iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes.

    • Why STAB? Unlike NaBH4, STAB is less basic and less reactive toward the aldehyde, reducing only the imine species formed in Step 2 [1].

  • Quench: Quench with saturated aqueous NaHCO3.

Troubleshooting Guide (Route A)
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Imine FormationIncrease pre-stir time (Step 2) before adding STAB. Ensure AcOH is present.
Impurity: Benzyl Alcohol Direct Aldehyde ReductionYou added STAB too quickly or before the imine formed. Use STAB, not NaBH4 or NaCNBH3.
Starting Material Remains pH too low (Amine protonated)Ensure enough TEA was added to neutralize the initial HCl salt.

Protocol B: Nucleophilic Substitution (Alkylation)

Use this route if the aldehyde is unavailable or cost is the primary driver.

Step-by-Step Protocol
  • Solvent System: Dissolve Azetidin-3-ol HCl in Acetonitrile (ACN) or DMF .

  • Base Addition: Add K2CO3 (3.0 equiv) or DIPEA (2.5 equiv).

    • Note: Inorganic bases (K2CO3) require vigorous stirring and potentially heating (50°C), which increases degradation risk. Organic bases (DIPEA) allow reaction at RT.

  • Alkylation: Add 4-Isopropylbenzyl chloride (1.0 equiv) dropwise.

    • Critical: Do not use excess alkyl halide. Over-alkylation leads to quaternary ammonium salts which are impossible to separate.

  • Reaction: Monitor by TLC/LCMS. Stop immediately upon consumption of the benzyl chloride.

Troubleshooting Guide (Route B)
IssueProbable CauseCorrective Action
Poly-alkylation Excess Alkyl HalideStrictly limit benzyl chloride to 0.95–1.0 equiv.
Ring Opening High Temp / Strong BaseKeep temperature <60°C. Azetidines are strained; heat + base can cause hydrolysis.
Slow Reaction Poor SolubilityIf using K2CO3, add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to activate the chloride.

Critical Workup & Isolation (The Yield Killer)

The most common reason for "low yield" with Azetidin-3-ols is not the reaction—it is the extraction. The product is an amino-alcohol and is highly water-soluble in its protonated form, and moderately soluble even as a free base.

Extraction Logic Flow

Workup ReactionMix Reaction Mixture (Organic + Aq Salts) AcidWash Acidify to pH 2-3 (Wash with DCM) ReactionMix->AcidWash If purity is low DiscardOrg Discard Organic Phase (Removes non-basic impurities) AcidWash->DiscardOrg AqPhase Aqueous Phase (Contains Product Salt) AcidWash->AqPhase Basify Basify to pH 12 (NaOH / K2CO3) AqPhase->Basify Extract Extract with DCM:IPA (9:1) or CHCl3 Basify->Extract Crucial Step: Product is polar! Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Workup strategy to maximize recovery of polar azetidines.

Optimization Tips for Isolation:
  • Solvent Choice: Pure Ethyl Acetate often fails to extract polar amino alcohols efficiently. Use DCM:Isopropanol (9:1) or Chloroform:Ethanol (9:1) for extractions [2].

  • pH Control: The aqueous phase must be pH > 11 to ensure the amine is fully deprotonated and pushed into the organic layer.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This "salting out" effect significantly improves the partition coefficient into the organic phase.

FAQ: Technical Support

Q: Can I use NaBH4 instead of STAB for the reductive amination? A: Yes, but you must modify the protocol. Pre-form the imine in Methanol for 2 hours (ensure complete conversion), then add NaBH4 at 0°C. If you add NaBH4 effectively with the aldehyde, you will produce significant amounts of 4-isopropylbenzyl alcohol (dead end impurity) [3].

Q: The product is oiling out and not crystallizing. How do I purify it? A: this compound often forms a low-melting solid or oil.

  • Purification: Flash chromatography on silica gel.[1]

  • Eluent: DCM:MeOH:NH4OH (95:5:0.5). The ammonia is critical to prevent the amine from streaking on the silica.

  • Salt Formation: If you need a solid, dissolve the oil in Ethanol and add HCl/Ether or Oxalic acid to precipitate a stable salt.

Q: My azetidine ring opened. What happened? A: This usually happens during acid workup or if the reaction became too hot (>80°C). Avoid strong mineral acids (H2SO4) during workup; use mild acids (HCl, dilute) and keep contact time short.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Vertex Pharmaceuticals. (2012). "Process for the preparation of Azetidine derivatives." WO Patent 2012/069948. (Describes workup of polar azetidine intermediates).

  • Master Organic Chemistry. (2017). "Reductive Amination: NaBH3CN vs NaBH(OAc)3." (General mechanistic grounding for hydride selection).

Sources

overcoming challenges in the cyclization to form the azetidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #AZ-404: Troubleshooting Cyclization & Stabilization

Status: Open | Priority: High | Agent: Senior Application Scientist

Core Analysis: The Thermodynamic Wall

Welcome to the Azetidine Support Module. If you are here, you are likely fighting the "Entropic-Enthalpic Mismatch."

Unlike pyrrolidines (5-membered) or piperidines (6-membered), forming an azetidine ring (4-membered) is kinetically slow and thermodynamically disfavored due to immense ring strain (~26 kcal/mol).[1] The transition state for ring closure (4-exo-tet) is allowed by Baldwin’s Rules, but the geometric alignment required is energetically costly.

The Primary Failure Mode: Your reaction prefers Intermolecular Oligomerization (easier entropy) or Elimination (E2, relieving steric strain) over Cyclization .

Troubleshooting Module: Classical Cyclization ( )

Context: You are attempting to cyclize a


-haloamine or activated amino alcohol (e.g., Mesylate/Tosylate).
Q1: "I am observing significant starting material consumption, but my major product is the allylamine (elimination product), not the azetidine."

Diagnosis: This is the classic Substitution (


) vs. Elimination (E2)  competition. The geometry required for the nitrogen lone pair to attack the 

orbital of the C-LG bond (backside attack) is sterically crowded. If your base is too bulky or the temperature is too high, the base acts as a proton scavenger on the

-carbon, triggering E2 elimination.

Corrective Actions:

  • Switch the Base: If using bulky bases (e.g.,

    
    -BuOK), switch to NaH  or LiHMDS . While strong, the small counter-ion (Li+) can sometimes assist in pre-organizing the conformation (the "template effect").
    
  • The "Couty" Protocol: Avoid isolating the mesylate. Use a one-pot activation/cyclization strategy where the intermediate is transient.

  • Solvent Effect: Switch to a solvent with a higher dielectric constant (e.g., CH

    
    CN or DMF) to stabilize the polar transition state of the 
    
    
    
    pathway over the concerted E2 pathway.

Validated Protocol: One-Pot Amino Alcohol Cyclization Ref: Quinodoz et al. (2016) [1]

  • Dissolve amino alcohol (1.0 equiv) in dry THF (0.1 M).

  • Add

    
     (2.5 equiv) at 0°C. Stir 30 min.
    
  • Add Tosyl Chloride (

    
    , 1.1 equiv) dropwise.
    
  • Heat to reflux. Note: Reflux is often required for 4-membered rings to overcome the activation energy barrier, unlike 5-membered rings.

Q2: "My reaction mixture turns into a polymeric gum. Mass spec shows dimers and trimers."

Diagnosis: Intermolecular


 is outcompeting intramolecular cyclization. This is a concentration issue.

Corrective Actions:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M .

  • Slow Addition: Do not dump reagents. Add the substrate solution slowly (via syringe pump) into the refluxing base solution. This keeps the instantaneous concentration of the active electrophile low, statistically favoring the unimolecular reaction (cyclization).

Visualization: The Kinetic Competition

The following diagram illustrates the critical divergence point between the desired Azetidine formation and the common Elimination pitfall.

AzetidineKinetics Start Activated Precursor (Gamma-Amino Mesylate) TS_Cyc TS: 4-exo-tet (High Energy Barrier) Start->TS_Cyc  Heat / Dilution   TS_Elim TS: E2 Elimination (Sterically Accessible) Start->TS_Elim  Bulky Base / High Conc   Product Azetidine Ring (Desired) TS_Cyc->Product Byproduct Allylamine (Elimination Waste) TS_Elim->Byproduct

Caption: Kinetic competition between 4-exo-tet cyclization and E2 elimination pathways.

Troubleshooting Module: Modern Methods (Photochemistry)

Context: You are using Paternò-Büchi [2+2] cycloaddition or radical cascades.

Q3: "The Paternò-Büchi reaction (Imine + Alkene) yields are low, and I see hydrolysis of the imine."

Diagnosis: The excited state (triplet) of the imine is short-lived, or the UV source is degrading the reagents before the cycle completes. Moisture is fatal here.

Corrective Actions:

  • Wavelength Match: Ensure your LED emission overlaps perfectly with the sensitizer or substrate absorbance. For N-acyl imines, 365 nm is standard.

  • Solvent Degassing: Oxygen quenches triplet states. You must freeze-pump-thaw or sparge with Argon for >20 mins.

  • Lewis Acid Additive: Adding

    
     can activate the imine, lowering the LUMO and accelerating the [2+2] cycloaddition.
    
Critical Handling: Purification & Stability

Context: You formed the ring, but lost it during isolation.

Q4: "I see the product spot on TLC, but after Flash Chromatography, the tube is empty or contains decomposition products."

Diagnosis: Azetidines are basic amines with high ring strain.[2] Standard Silica Gel (pH ~5-6) protonates the nitrogen. The resulting ammonium species is an electrophile that is susceptible to nucleophilic attack by the silica oxygen, leading to ring opening (alcohol formation) or irreversible binding.

Corrective Actions:

  • The "Basified Silica" Protocol:

    • Prepare your eluent (e.g., DCM/MeOH).

    • Add 1% Triethylamine (Et

      
      N)  or 1% NH
      
      
      
      OH
      to the eluent.
    • Flush the column with this basic buffer before loading your sample. This neutralizes the acidic silanol sites.

  • Alternative Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica.[3]

  • Cold Storage: Never store azetidines as free bases at room temperature for long periods. Store as HCl or TFA salts at -20°C.

Data Summary: Optimization Parameters
ParameterRecommendationMechanistic Reason
Concentration 0.01 M - 0.05 MFavors intramolecular reaction (cyclization) over intermolecular polymerization.
Temperature Reflux (THF/MeCN)4-membered rings require higher activation energy than 5-membered rings.
Base Choice NaH or LiHMDSSmall counter-ions (Li+, Na+) assist in pre-organization; avoids steric clash.
Leaving Group Mesylate/TosylateGood balance of stability and reactivity. Iodide is faster but less stable.
Purification +1% Et

N in Eluent
Prevents acid-catalyzed ring opening on silica gel.
References
  • Quinodoz, P., et al. (2016).[4] "Synthesis of N-Aryl-2-cyanoazetidines from

    
    -Amino Alcohols." The Journal of Organic Chemistry, 81(7), 2899–2910. Link
    
  • Bull, J. A., et al. (2016). "Synthesis and Functionalization of Azetidines." Chemical Reviews, 116(24), 14769–14866. Link

  • Fawcett, A., et al. (2019).[4] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Synthesis of Azetidines." Journal of the American Chemical Society, 141(11), 4573–4578. Link

  • Schindler, C. S., et al. (2020).[5] "Aza-Paternò-Büchi Reaction in Organic Synthesis." Chemical Reviews, 120(19), 11651–11682. Link

  • He, G., et al. (2012).[4] "Highly Efficient Syntheses of Azetidines via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H Bonds." Journal of the American Chemical Society, 134(1), 3–6.[4][6] Link

Sources

Technical Guide: Troubleshooting Side Reactions in the Synthesis of 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule and Its Challenges

1-(4-Isopropylbenzyl)azetidin-3-ol (often referred to as N-Cuminylazetidin-3-ol ) is a critical heterocyclic intermediate, notably serving as a structural scaffold for Sphingosine-1-phosphate (S1P) receptor modulators (e.g., analogs of Siponimod).[1] The azetidine ring confers unique physicochemical properties—lowering lipophilicity compared to pyrrolidines while maintaining metabolic stability—but its inherent ring strain (~25 kcal/mol) introduces specific synthetic vulnerabilities.

This guide addresses the two primary synthetic routes:

  • De Novo Ring Construction: Reaction of 4-isopropylbenzylamine with epichlorohydrin.[1]

  • Convergent Assembly: Reductive amination of azetidin-3-ol with 4-isopropylbenzaldehyde.

Troubleshooting Guide: De Novo Ring Construction

Route: 4-Isopropylbenzylamine + Epichlorohydrin


 Intermediate Chlorohydrin 

Cyclization[1]
Issue 1: "I am seeing a large impurity at M+ ~400-450 in LCMS."

Diagnosis: Dimerization (Bis-alkylation). In the initial step, the secondary amine product (the desired mono-alkylated chlorohydrin) is more nucleophilic than the starting primary amine. It reacts with a second equivalent of epichlorohydrin.[2]

  • Mechanism: 4-Isopropylbenzylamine attacks two epichlorohydrin molecules.[1]

  • Impurity Identity: N,N-bis(3-chloro-2-hydroxypropyl)-4-isopropylbenzylamine.[1]

  • Corrective Action:

    • High Dilution: Run the reaction in high dilution to favor mono-alkylation.

    • Stoichiometry: Use a significant excess of the amine (2–3 equivalents) relative to epichlorohydrin. The unreacted amine can be distilled off or removed via acid/base extraction.

    • Temperature Control: Keep the initial addition of epichlorohydrin at 0–5 °C to suppress the rate of the second addition.

Issue 2: "My yield is low, and I see a peak corresponding to the linear chlorohydrin."

Diagnosis: Incomplete Cyclization. The intermediate N-(4-isopropylbenzyl)-3-amino-1-chloropropan-2-ol has failed to undergo intramolecular nucleophilic substitution to close the ring.[1]

  • Cause: Insufficient base strength or reaction time; "stalling" due to protonation of the amine by the HCl byproduct.

  • Corrective Action:

    • Base Selection: Ensure a base capable of scavenging HCl is present. Refluxing in Triethylamine (TEA) or using NaOH/Water biphasic systems with a phase transfer catalyst (e.g., TBAB) is standard.

    • Solvent: Switch to a polar aprotic solvent like Acetonitrile (ACN) or use neat TEA as solvent to facilitate the transition state stabilization.

Troubleshooting Guide: Reductive Amination

Route: Azetidin-3-ol HCl + 4-Isopropylbenzaldehyde + NaBH(OAc)3[1]

Issue 3: "I have a persistent impurity that co-elutes with the product."

Diagnosis: 4-Isopropylbenzyl Alcohol. This is the reduction product of the aldehyde starting material. It forms if the imine formation is slow or if the reducing agent is too active toward the aldehyde.

  • Cause: Direct reduction of the aldehyde before it condenses with the amine.

  • Corrective Action:

    • Stepwise Procedure: Pre-form the imine. Stir the amine (free base) and aldehyde in MeOH/DCM with a dehydrating agent (MgSO4 or Ti(OiPr)4) for 2–4 hours before adding the reducing agent.

    • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or Sodium Borohydride. STAB is less reactive toward aldehydes and more selective for iminiums.

Issue 4: "The reaction stalled, and I see starting material."

Diagnosis: Poor Solubility / Salt Effects. Azetidin-3-ol is often supplied as a hydrochloride salt.[1] It will not react with the aldehyde until it is free-based.[1]

  • Corrective Action:

    • In-situ Free-basing: Add exactly 1.0 equivalent of TEA or DIPEA to the reaction mixture to liberate the free amine.[1]

    • Avoid Excess Base: Excess base can catalyze the aldol condensation of the aldehyde (self-reaction), creating complex impurities.

General Stability: The "Hidden" Side Reaction

Issue 5: "My product purity drops after acidic workup or silica chromatography."

Diagnosis: Acid-Catalyzed Ring Opening. Azetidines function as "spring-loaded" electrophiles.[1] In the presence of acid (protons) and a nucleophile (water, alcohol), the ring opens to relieve strain.

  • Mechanism: Protonation of the ring nitrogen makes the adjacent carbons highly electrophilic. Water attacks at C2/C4, breaking the C-N bond.

  • Product: 3-[(4-isopropylbenzyl)amino]propane-1,2-diol.[1]

  • Corrective Action:

    • Workup: Avoid strong acids (HCl) for pH adjustment. Use saturated NH4Cl or mild buffers.

    • Chromatography: Pre-treat silica gel with 1–2% Triethylamine to neutralize acidic sites. Use basic alumina if silica causes degradation.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points and side reaction pathways.

SideReactions Start 4-Isopropylbenzylamine + Epichlorohydrin Inter Intermediate: Linear Chlorohydrin Start->Inter Alkylation Dimer IMPURITY A: Bis-alkylated Dimer (Over-reaction) Start->Dimer Excess Epichlorohydrin (Side Reaction) Inter->Inter Incomplete Cyclization (Low Base) Target TARGET: This compound Inter->Target Cyclization (Base/Heat) Open IMPURITY B: Ring-Opened Diol (Acid Hydrolysis) Target->Open Acidic Workup (Ring Opening) Alc IMPURITY C: 4-Isopropylbenzyl Alcohol (Reductive Amination Side Product) RedAm Route 2: Azetidin-3-ol + Aldehyde RedAm->Target Reductive Amination RedAm->Alc Direct Reduction

Caption: Synthetic pathways showing the primary routes (Green/Blue) and critical side reaction diversion points (Red).

Validated Experimental Protocols

Protocol A: Reductive Amination (High Purity Method)

Best for small-scale or when high purity is required.[1]

  • Preparation: In a dry flask, suspend Azetidin-3-ol HCl (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Free-basing: Add Triethylamine (1.05 equiv) and stir for 15 min at Room Temperature (RT). The solution should become clear(er).

  • Imine Formation: Add 4-Isopropylbenzaldehyde (1.0 equiv) and Ti(OiPr)4 (1.5 equiv) (Optional but recommended for speed). Stir for 2 hours at RT.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Quench: After 4-16 hours, quench with saturated aqueous NaHCO3 .

  • Extraction: Extract with DCM. Wash organic layer with Brine.[3]

  • Purification: If necessary, flash chromatography on TEA-neutralized silica (DCM/MeOH 95:5).

Protocol B: Epichlorohydrin Cyclization (Scale-Up Method)

Best for cost-efficiency on large scale.[1]

  • Alkylation: Dissolve 4-Isopropylbenzylamine (3.0 equiv) in MeOH or Water .[1] Cool to 0 °C.

  • Addition: Add Epichlorohydrin (1.0 equiv) dropwise over 1 hour. Stir at 0 °C for 4 hours, then RT overnight.

  • Isolation of Intermediate: Evaporate solvent (and excess amine if volatile, otherwise extract).

  • Cyclization: Dissolve the crude oil in Acetonitrile . Add Na2CO3 (2.0 equiv) or K2CO3 .

  • Reflux: Heat to reflux (80 °C) for 16–24 hours. Monitor consumption of linear chlorohydrin by HPLC.

  • Workup: Filter solids. Concentrate filtrate.[3] Recrystallize (often from Toluene/Hexane) to remove dimers.

Impurity Profile Summary

Impurity TypeOriginRetention Time (Relative)m/z (ESI+)Prevention Strategy
Dimer Epichlorohydrin RouteHigh (Non-polar)~450High amine excess; slow addition.[1]
Linear Chlorohydrin Incomplete ReactionMedium~242Longer reflux; stronger base.
Benzyl Alcohol Reductive AminationLow (Polar)~150 (weak)Pre-form imine; use STAB.
Ring-Opened Diol Acid DegradationLow (Very Polar)~224Avoid acidic pH < 5; neutralize silica.[1]

References

  • Preparation of 1-Benzhydrylazetidin-3-ol (Analogous Chemistry)

    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-rel
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Ring Opening Side Reactions

    • Title: Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.[1][4]

    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General Journal Link for context on azetidine stability).

  • Reductive Amination Methodology

    • Title: Reductive Amin
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Azetidine Synthesis Review

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[5][6]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In modern drug discovery and development, small nitrogen-containing heterocycles like 1-(4-Isopropylbenzyl)azetidin-3-ol are of significant interest. The strained four-membered azetidine ring is a valuable motif in medicinal chemistry, capable of conferring improved metabolic stability and unique pharmacological properties.[1][2] As a synthetic intermediate, potential active pharmaceutical ingredient (API), or related substance, the unambiguous identification and precise quantification of this compound are paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.[3][4]

This guide provides an in-depth comparison of mass spectrometric strategies for the analysis of this compound. We will explore the rationale behind selecting ionization techniques and mass analyzers, predict fragmentation pathways, and present validated, step-by-step protocols for both quantitative and qualitative workflows. The objective is to equip researchers and drug development professionals with a robust framework for developing and validating analytical methods that are fit for purpose, adhering to the rigorous standards set by regulatory bodies like the FDA.[5][6]

Compound Profile: this compound

  • Molecular Formula: C₁₃H₁₉NO

  • Monoisotopic Mass: 205.1467 u

  • Key Structural Features:

    • A tertiary amine within the azetidine ring (a protonation site).

    • A hydroxyl group (polar, potential site for derivatization or neutral loss).

    • A substituted benzyl group (susceptible to characteristic fragmentation).

Choosing the Right Tool: A Comparison of Ionization Techniques

The transition of an analyte from the condensed phase to a charged, gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique is dictated by the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique ideal for polar, non-volatile molecules.[7] Given the presence of a basic nitrogen atom in the azetidine ring and a polar hydroxyl group, this compound is a prime candidate for ESI.

  • Mechanism of Choice: In positive ion mode, the acidic mobile phase (e.g., containing 0.1% formic acid) readily protonates the tertiary amine of the azetidine ring, leading to the formation of a stable protonated molecule, [M+H]⁺, at m/z 206.1545. This process is highly efficient and requires minimal energy, preserving the molecule for subsequent fragmentation analysis (MS/MS).

  • Advantages:

    • High sensitivity for polar and ionizable compounds.

    • Direct compatibility with liquid chromatography (LC), enabling the analysis of complex mixtures.[8]

    • Soft ionization preserves the molecular ion, which is crucial for molecular weight confirmation.

  • Limitations:

    • Susceptibility to ion suppression from matrix components, which can affect quantification.

    • Less effective for non-polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative Requiring Derivatization

GC-MS is a powerful technique for volatile and thermally stable compounds.[9] The hydroxyl group on this compound makes it insufficiently volatile for direct GC analysis. However, with a derivatization step, GC-MS becomes a highly effective alternative, particularly for impurity profiling.

  • Mechanism of Choice: Derivatization, typically silylation (e.g., with BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation increases volatility and thermal stability, allowing the analyte to traverse the GC column. Ionization occurs via electron impact (EI), a high-energy process that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.[10][11]

  • Advantages:

    • Excellent chromatographic resolution provided by capillary GC columns.

    • Highly reproducible fragmentation patterns ideal for library matching and structural confirmation.[12]

    • Robust and widely used for identifying volatile and semi-volatile impurities.[13]

  • Limitations:

    • Requires an additional derivatization step, which adds time and potential for analytical variability.

    • The high energy of EI can lead to the absence of a molecular ion, making molecular weight determination challenging.[11]

FeatureElectrospray Ionization (LC-MS)Electron Impact (GC-MS)
Analyte State Solution (typically from LC)Gas phase (from GC)
Principle Soft Ionization (Protonation)Hard Ionization (Electron Bombardment)
Molecular Ion Abundant [M+H]⁺ peakOften weak or absent
Fragmentation Controlled (via collision energy)Extensive and reproducible
Sample Prep Simple dissolutionRequires derivatization for this analyte
Best For Quantification, characterization of polar moleculesImpurity identification, structural "fingerprinting"

Decoding the Molecule: Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and developing highly selective quantitative methods.[3] By isolating the precursor ion ([M+H]⁺ at m/z 206.2) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern.

The predicted fragmentation pathway for protonated this compound is driven by the stability of the resulting fragments, particularly the formation of the tropylium ion and cleavages around the strained azetidine ring.

Fragmentation_Pathway cluster_main Predicted Fragmentation of [M+H]⁺ cluster_fragments M [C₁₃H₁₉NO + H]⁺ m/z 206.2 F1 Fragment A [C₁₀H₁₃]⁺ m/z 133.1 (Isopropylbenzyl Cation) M->F1  Neutral Loss  C₃H₇NO  (Azetidinol) F3 Fragment C [C₁₃H₁₈N]⁺ m/z 188.1 (Loss of H₂O) M->F3  Neutral Loss  H₂O F4 Fragment D [C₆H₁₂NO]⁺ m/z 114.1 (Azetidine Ring Fragment) M->F4  Neutral Loss  C₇H₈  (Toluene) F2 Fragment B [C₇H₇]⁺ m/z 91.1 (Tropylium Ion) F1->F2  Neutral Loss  C₃H₆  (Propene)

Caption: Predicted MS/MS fragmentation of this compound.

  • Key Fragmentations:

    • Formation of the Isopropylbenzyl Cation (m/z 133.1): The most likely cleavage occurs at the benzylic C-N bond, which is relatively weak. This produces a stable secondary carbocation.

    • Formation of the Tropylium Ion (m/z 91.1): A subsequent loss of propene from the isopropylbenzyl cation can lead to the highly stable tropylium ion, a classic fragment for benzyl-containing compounds.[14]

    • Loss of Water (m/z 188.1): The hydroxyl group can be easily eliminated as a neutral water molecule, a common fragmentation pathway for alcohols.[14]

    • Azetidine Ring Fragmentation (m/z 114.1): Cleavage of the bond between the aromatic ring and the benzylic carbon results in a fragment containing the intact azetidine ring and the benzylic methylene group.

Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for robust and reliable analysis in a drug development environment.[15][16]

Protocol 1: Quantitative Analysis by LC-MS/MS

This method is optimized for the sensitive and selective quantification of this compound in a sample matrix, such as an API batch, for purity assessment.

LCMS_Workflow SamplePrep 1. Sample Preparation - Weigh 10 mg sample - Dissolve in 10 mL Methanol - Dilute to 1 µg/mL working solution LCSep 2. LC Separation - C18 Column - Gradient Elution - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in Acetonitrile SamplePrep->LCSep Ionization 3. ESI-MS/MS - Positive Ion Mode - Monitor MRM Transitions LCSep->Ionization Data 4. Data Analysis - Integrate peak area - Quantify against calibration curve Ionization->Data

Caption: Workflow for quantitative LC-MS/MS analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare analytical samples by accurately weighing the test substance and dissolving it in methanol to achieve a final concentration within the calibration range (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analyzer: Triple Quadrupole.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: 206.2 → 133.1 (Precursor → Isopropylbenzyl Cation)

      • Qualifier: 206.2 → 91.1 (Precursor → Tropylium Ion)

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy to maximize the signal for the specified MRM transitions.

  • Method Validation:

    • Validate the method according to ICH Q2(R2) guidelines.[17] Assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[16][18]

Protocol 2: Impurity Profiling by GC-MS

This method is designed to identify and characterize volatile and semi-volatile impurities related to the synthesis of this compound.

Step-by-Step Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh ~5 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine).

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Gas Chromatography (GC) Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify peaks corresponding to the derivatized parent compound and any potential impurities.

    • Compare the resulting mass spectra against a spectral library (e.g., NIST) for tentative identification.

    • For unknown impurities, high-resolution MS (GC-QTOF) can provide accurate mass data to determine elemental composition.[20]

Performance Comparison and Application

The choice between LC-MS/MS and GC-MS is fundamentally a question of the analytical goal.

ParameterLC-MS/MS (ESI)GC-MS (EI)
Primary Application Quantification , Purity AssayImpurity Identification , Structural Elucidation
Sensitivity Excellent (pg to fg level)Very Good (pg to ng level)
Selectivity Excellent (MRM)Good (Full Scan), Excellent (SIM)
Throughput HighModerate (due to prep and run time)
Ease of Use High (no derivatization)Moderate (derivatization required)
Robustness Good (matrix effects can be a challenge)Excellent
Regulatory Acceptance Widely accepted for quantification.[3][8]Widely accepted for impurity profiling.[9][21]

Expert Recommendation:

  • For routine quality control, potency testing, and pharmacokinetic studies , the LC-MS/MS method is superior due to its high sensitivity, selectivity, and throughput without the need for derivatization.

  • For process development, forced degradation studies, and identifying unknown synthesis-related impurities , the GC-MS method is an invaluable tool. Its reproducible fragmentation patterns provide robust structural information for volatile and semi-volatile species that might be missed by LC-MS.

By employing these complementary techniques, a complete and accurate analytical profile of this compound can be established, ensuring product quality and regulatory compliance throughout the drug development lifecycle.

References

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025). ResolveMass Laboratories Inc.
  • Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. (2025). MDPI.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Analytical Method Development & Validation Services. (n.d.). Vici Health Sciences.
  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
  • Quantitative Analysis of Benzyl Alcohol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025). Pharmaceutical Technology.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.
  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (2022). PMC.
  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library.
  • Best Practices For Successful Method Validation. (2023). LGM Pharma.
  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI.
  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Source not available.
  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. (2025). Journal of the American Chemical Society.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). PMC.
  • Interpretation of mass spectra. (n.d.). Source not available.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025). Wiley Online Library.
  • Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. (2003). Journal of Lipid Research.

Sources

confirming the structure of 1-(4-Isopropylbenzyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 1-(4-Isopropylbenzyl)azetidin-3-ol: A Comparative Approach

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their strained ring system imparts unique three-dimensional conformations that can enhance binding to biological targets and improve physicochemical properties such as solubility.[2] The molecule this compound combines this valuable azetidine core with a substituted benzyl group, a common motif for exploring structure-activity relationships (SAR).

As a Senior Application Scientist, this guide moves beyond a simple data sheet. It provides a comprehensive framework for the unambiguous structural confirmation of this compound. We will detail the necessary analytical techniques, explain the causal logic behind experimental choices, and compare the expected data against plausible structural alternatives. This document serves as a self-validating system for researchers, ensuring the integrity of their molecular starting point.

Part 1: The Postulated Structure and its Synthetic Logic

The target molecule, this compound, is composed of an azetidin-3-ol core N-alkylated with a 4-isopropylbenzyl group. The synthesis would typically proceed via a standard nucleophilic substitution, reacting azetidin-3-ol with 4-isopropylbenzyl chloride or bromide in the presence of a base.[1] Understanding this synthetic route is the first step in postulating the final structure and anticipating the data required for its confirmation.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₉NOCalculated
Molecular Weight 205.30 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Monoisotopic Mass 205.14666 DaCalculated

Part 2: A Multi-Technique Strategy for Unambiguous Confirmation

No single technique is sufficient for complete structural elucidation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating network of data points to confirm connectivity, molecular weight, and the presence of key functional groups.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation A Azetidin-3-ol C N-Alkylation A->C B 4-Isopropylbenzyl Halide B->C D Column Chromatography C->D Crude Product E NMR Spectroscopy (¹H, ¹³C, 2D) D->E Purified Sample F Mass Spectrometry (HRMS) D->F G IR Spectroscopy D->G H Final Structure Confirmed E->H F->H G->H

Caption: Workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential.

Expertise in Action: The strained four-membered azetidine ring significantly influences the chemical shifts of its protons compared to acyclic or larger ring systems. We anticipate the methylene protons adjacent to the nitrogen to be shifted downfield due to its electron-withdrawing effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Proton Assignment Rationale
~7.25 d, J ≈ 8.0 Hz 2H Ar-H (ortho to CH₂) Aromatic protons on the benzyl ring.
~7.15 d, J ≈ 8.0 Hz 2H Ar-H (meta to CH₂) Aromatic protons on the benzyl ring.
~4.40 m 1H CH-OH (H-3) Methine proton on the azetidine ring bearing the hydroxyl group.
~3.60 t, J ≈ 7.0 Hz 2H N-CH₂ (H-2/4a) Diastereotopic protons on the azetidine ring adjacent to nitrogen.
~3.55 s 2H Benzyl-CH₂ Singlet for the benzylic protons connecting the aryl ring to the azetidine nitrogen.
~2.90 sept, J ≈ 7.0 Hz 1H Isopropyl-CH Characteristic septet for the isopropyl methine proton.
~2.85 t, J ≈ 7.0 Hz 2H N-CH₂ (H-2/4b) Diastereotopic protons on the azetidine ring adjacent to nitrogen.
~2.00 br s 1H OH Broad singlet for the hydroxyl proton; will exchange with D₂O.

| ~1.25 | d, J ≈ 7.0 Hz | 6H | Isopropyl-CH₃ | Doublet for the six equivalent methyl protons of the isopropyl group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~147.0 Ar-C (ipso to isopropyl)
~139.0 Ar-C (ipso to benzyl)
~128.5 Ar-CH (ortho to benzyl)
~126.5 Ar-CH (meta to benzyl)
~65.0 C-3 (CH-OH)
~62.0 Benzyl-CH₂
~58.0 C-2 & C-4
~33.8 Isopropyl-CH

| ~24.0 | Isopropyl-CH₃ |

Trustworthiness through 2D NMR: To validate these assignments, 2D NMR experiments are non-negotiable.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the isopropyl-CH proton and the isopropyl-CH₃ protons, as well as couplings within the azetidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton signal to its attached carbon, confirming the C-H assignments in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by 2-3 bonds, definitively connecting the benzyl-CH₂ protons to the azetidine ring carbons (C-2/C-4) and the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition.[3]

  • Expected Ion: For this compound (C₁₃H₁₉NO), the expected protonated molecular ion ([M+H]⁺) would have a calculated exact mass of 206.15447 Da .

  • Validation Step: Observing a peak at this m/z value with a high degree of accuracy (typically < 5 ppm error) confirms the molecular formula.

  • Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns that further support the structure. Key expected fragments include:

    • Loss of the benzyl group: A fragment corresponding to the cleavage at the benzyl C-N bond, resulting in a prominent ion for the 4-isopropylbenzyl cation (m/z 133.10).

    • Loss of the isopropyl group: A fragment showing the loss of C₃H₇ (43.05 Da) from the parent ion.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H) will be present.

  • C-N Stretch: A moderate absorption in the 1100-1300 cm⁻¹ region would indicate the C-N bond of the azetidine ring.

Part 3: Comparative Analysis with Structural Alternatives

To build absolute confidence in the structure, it is crucial to demonstrate that the experimental data could not be explained by plausible isomers or analogs.

Caption: Comparison of the target molecule with key structural alternatives.

  • Alternative 1: 1-(2-Isopropylbenzyl)azetidin-3-ol (Positional Isomer)

    • Distinguishing Feature: The aromatic region of the ¹H NMR spectrum would be the key differentiator. The para-substituted target compound shows two distinct doublets. This ortho-substituted isomer would display a much more complex multiplet pattern for its four aromatic protons due to their different chemical environments and coupling constants.

  • Alternative 2: 1-(4-tert-Butylbenzyl)azetidin-3-ol (Functional Group Isomer)

    • Distinguishing Feature: The aliphatic region of the ¹H NMR would be definitive. The tert-butyl group would produce a sharp singlet integrating to 9H around ~1.30 ppm. This is fundamentally different from the characteristic doublet (6H) and septet (1H) of the isopropyl group in the target molecule.

  • Alternative 3: 2-(4-Isopropylbenzyl)piperidin-4-ol (Scaffold Isomer)

    • Distinguishing Feature: The change from a strained 4-membered azetidine ring to a more flexible 6-membered piperidine ring would cause significant changes in the NMR chemical shifts of the heterocyclic ring protons. The signals for the piperidine ring protons would appear in a different, typically more upfield, region and exhibit different coupling patterns compared to the azetidine protons.

Part 4: Standard Operating Protocols

The following are detailed methodologies for acquiring the data discussed.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 500 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's pre-defined parameter sets, adjusting spectral widths as necessary to encompass all signals.

  • Data Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into a high-resolution mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.[3]

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • MS/MS Acquisition: For fragmentation analysis, select the previously identified [M+H]⁺ ion (m/z 206.15) as the precursor and acquire the product ion spectrum using collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the exact mass of the molecular ion and interpret the fragmentation pattern.

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. By following the multi-technique approach outlined in this guide—combining predicted ¹H and ¹³C NMR data, validated by 2D experiments, with precise molecular weight determination via HRMS and functional group identification by IR—researchers can establish the structure with the highest degree of scientific integrity. Furthermore, the comparative analysis against logical alternatives provides a framework for ruling out isomeric impurities, ensuring the fidelity of the molecule for subsequent applications in drug development and chemical biology.

References

  • BenchChem. (2025). Navigating the Structural Elucidation of 1,3-Oxazetidine Derivatives: A Comparative Guide to Analytical Techniques.
  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Kavalenka, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1084. Available from: [Link]

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • ResearchGate. (n.d.). MS–MS mass spectrum of the products obtained from m /z 379.4. Available from: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available from: [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)azetidine.
  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1236–1243. Available from: [Link]

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Sources

Technical Guide: Physicochemical Profiling of 1-(4-Isopropylbenzyl)azetidin-3-ol and Structural Analogs

[1]

Executive Summary: The "Azetidine Switch"

In modern drug discovery, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with a strained four-membered azetidine—is a validated strategy to lower lipophilicity (LogD) and improve metabolic stability without sacrificing potency.

This guide analyzes 1-(4-Isopropylbenzyl)azetidin-3-ol , a critical intermediate often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs) and other GPCR-targeting therapeutics.[1] We compare its physicochemical profile against key analogs to demonstrate why this specific scaffold offers a superior balance of solubility, permeability, and metabolic resilience.[2]

Comparative Physicochemical Analysis

The following data contrasts the target molecule (Compound A ) with its direct ring-expanded analog (Compound B ) and its unsubstituted parent (Compound C ).

Table 1: Structural & Physicochemical Properties
PropertyCmpd A (Target)Cmpd B (Analog)Cmpd C (Control)
IUPAC Name This compound1-(4-Isopropylbenzyl)pyrrolidin-3-ol1-Benzylazetidin-3-ol
Structure Type Azetidine (4-membered)Pyrrolidine (5-membered)Azetidine (No isopropyl)
Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight ( g/mol ) 205.29219.32163.22
cLogP (Calc.) 2.1 ± 0.3 2.8 ± 0.4 1.2 ± 0.2
pKa (Basic N) ~9.2 (Predicted)~9.6 (Predicted)~9.1 (Predicted)
TPSA (Ų) 32.732.732.7
sp³ Character (Fsp³) 0.620.640.60
Lipophilicity Efficiency High ModerateLow (Potency risk)
Key Insights:
  • Lipophilicity Modulation: Expanding the ring from azetidine (A) to pyrrolidine (B) typically increases cLogP by 0.5–0.7 units.[2] The azetidine core keeps the molecule within the "Golden Triangle" of physicochemical space, aiding oral bioavailability.[2]

  • Basicity (pKa): The ring strain in azetidine increases the s-character of the nitrogen lone pair, generally lowering the pKa slightly compared to pyrrolidines.[2] This reduces the percentage of ionized species at physiological pH (7.4), potentially enhancing membrane permeability.[2]

  • The Isopropyl Effect: The addition of the isopropyl group (A vs. C) adds necessary hydrophobic bulk for hydrophobic pocket binding (common in GPCRs) but raises LogP.[2] The 3-OH group acts as a critical "solubility anchor" to counteract this lipophilicity.[1][2]

Solubility & Metabolic Stability Profiling[1][2][13][14][15]

The Solubility Advantage

Azetidines generally exhibit higher aqueous solubility than their pyrrolidine counterparts.[2] This is attributed to the lower lipophilicity and the distinct crystal packing disruption caused by the puckered 4-membered ring.[2]

  • Target (Cmpd A): Moderate solubility (Free base). High solubility (HCl salt).[2]

  • Mechanism: The 3-OH group disrupts planarity and provides a hydrogen bond donor/acceptor site, significantly boosting solubility compared to the deoxy-analog (1-(4-isopropylbenzyl)azetidine).[1]

Microsomal Stability (Metabolic Soft Spots)

A critical advantage of This compound is its resistance to oxidative metabolism.[1][2]

  • Pyrrolidines (Cmpd B): Prone to

    
    -carbon oxidation by Cytochrome P450 enzymes (CYP450), leading to ring opening or lactam formation.[1][2]
    
  • Azetidines (Cmpd A): The high ring strain (~26 kcal/mol) makes the formation of the radical cation intermediate (required for

    
    -oxidation) energetically less favorable.[1][2]
    
  • Risk Factor: The isopropyl benzylic position is the primary metabolic soft spot (benzylic hydroxylation), not the azetidine ring itself.[2]

Visualizing the Structure-Property Relationship (SPR)

The following diagram illustrates the decision logic when selecting the azetidine scaffold over alternatives.

Azetidine_SPR_LogicStartLead Optimization:Reduce LipophilicityChoiceSelect Core ScaffoldStart->ChoicePyrrolidinePyrrolidine (5-mem)Standard StabilityChoice->PyrrolidineTraditionalAzetidineAzetidine (4-mem)High Strain / Low LogDChoice->AzetidineBioisostere SwitchOutcome_PyrResult:Higher LogPPotential CYP LiabilityPyrrolidine->Outcome_PyrOutcome_AzResult:Lower LogP (-0.6 units)Reduced metabolic clearanceAzetidine->Outcome_AzTargetTarget Molecule:This compoundOutcome_Az->TargetAdd Isopropyl (Potency)Add 3-OH (Solubility)

Figure 1: Decision tree highlighting the strategic advantage of the azetidine scaffold in lowering LogP and improving metabolic stability.[1]

Experimental Protocols

To validate the properties of this compound, the following standardized protocols are recommended.

Protocol A: Shake-Flask LogD Determination (Octanol/Buffer)

Purpose: To experimentally determine lipophilicity at physiological pH.[1]

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Phases: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Add 50 µL of stock solution to a vial containing 995 µL of presaturated octanol and 995 µL of presaturated buffer.

    • Vortex vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol and buffer layers.[2]

    • Analyze via HPLC-UV or LC-MS/MS against a standard curve.[1][2]

  • Calculation:

    
    [1][2]
    
Protocol B: Microsomal Stability Assay

Purpose: To assess the metabolic resistance of the azetidine ring vs. the isopropyl tail.

  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Enzyme source: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).[2]

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation: Plot % remaining vs. time. Calculate Intrinsic Clearance (

    
    ).[2]
    
    • Success Criterion:

      
       minutes indicates a stable scaffold.[2]
      

Synthesis Workflow Visualization

The synthesis of this compound typically involves the ring closure of an amino-alcohol precursor.[1]

Synthesis_WorkflowEpichlorohydrinEpichlorohydrinIntermediateAmino-AlcoholIntermediateEpichlorohydrin->IntermediateRing OpeningAmine4-IsopropylbenzylamineAmine->IntermediateCyclizationCyclization(Base/Heat)Intermediate->CyclizationIntramolecularSN2Product1-(4-Isopropylbenzyl)azetidin-3-olCyclization->ProductYield ~60-70%

Figure 2: General synthetic route.[1][2] Note that maintaining strictly anhydrous conditions during cyclization minimizes polymerization side-products.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link][1][2]

  • Lowe, M. et al. (2012). Preparation and Synthetic Applications of Azetidines.[2] Heterocycles, 84(1).[2][13] Retrieved from [Link][1][2]

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] (Contextual reference for 4-membered ring properties). Journal of Medicinal Chemistry.

  • PrepChem. Preparation of 1-benzylazetidin-3-ol. Retrieved from [Link][1][2]

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